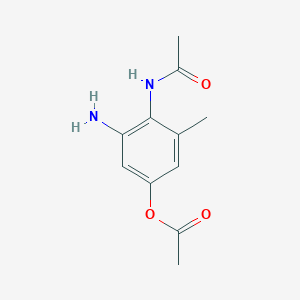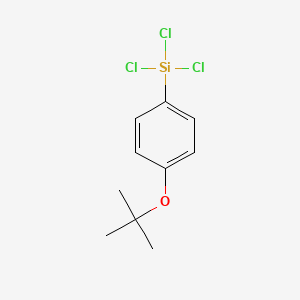
(4-tert-Butoxyphenyl)(trichloro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-Butoxyphenyl)(trichloro)silane is an organosilicon compound that features a phenyl group substituted with a tert-butoxy group and a silicon atom bonded to three chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-tert-Butoxyphenyl)(trichloro)silane can be synthesized through the reaction of 4-tert-butoxyphenylmagnesium bromide with trichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
4-tert-Butoxyphenylmagnesium bromide+Trichlorosilane→this compound+Magnesium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-Butoxyphenyl)(trichloro)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Substitution Reactions: Silane derivatives with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-tert-Butoxyphenyl)(trichloro)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of organosilicon polymers and materials with unique properties.
Organic Synthesis: Employed in the preparation of various silane derivatives used in organic synthesis.
Surface Modification: Utilized in the modification of surfaces to impart hydrophobic or other desired properties.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-tert-Butoxyphenyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved in the presence of nucleophiles, leading to the formation of new silicon-containing compounds. The tert-butoxy group on the phenyl ring can also influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon, used in the production of ultrapure silicon.
Octadecyltrichlorosilane: Contains a long alkyl chain and is used in the formation of self-assembled monolayers.
Phenethyltrichlorosilane: Similar structure with a phenethyl group instead of a tert-butoxyphenyl group.
Uniqueness
(4-tert-Butoxyphenyl)(trichloro)silane is unique due to the presence of the tert-butoxy group, which can impart different reactivity and properties compared to other trichlorosilanes. This makes it valuable for specific applications where these unique properties are desired.
Propiedades
Número CAS |
784201-89-4 |
|---|---|
Fórmula molecular |
C10H13Cl3OSi |
Peso molecular |
283.6 g/mol |
Nombre IUPAC |
trichloro-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane |
InChI |
InChI=1S/C10H13Cl3OSi/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
Clave InChI |
PMFJZWHOTZCQLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


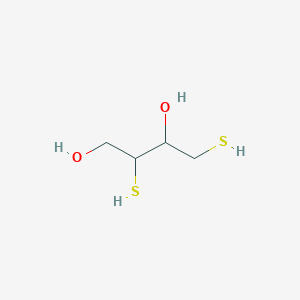
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
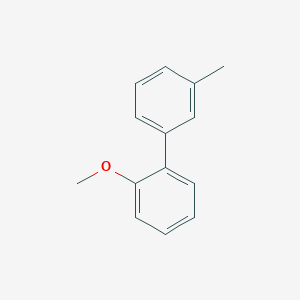
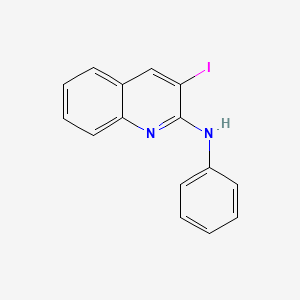
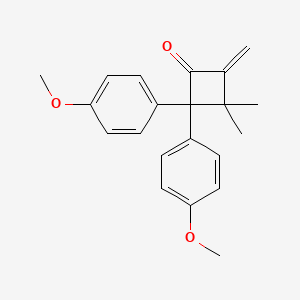
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
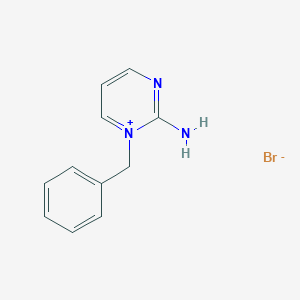
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
